2-Bromo-5-chloro-6-methylpyridin-3-amine
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Overview
Description
2-Bromo-5-chloro-6-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-methylpyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane .
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its scalability and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids to form new carbon-carbon bonds.
Nucleophilic Substitution: Involves reagents such as sodium hydride or potassium tert-butoxide to replace halogen atoms with other functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Bromo-5-chloro-6-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing halogen atoms, which affect its electronic properties and reactivity indices . The compound’s ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-chloro-6-methylpyridin-3-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-chloro-6-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-5(9)6(7)10-3/h2H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUWHBNCCMSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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